molecular formula C12H10ClNO3 B108478 Methyl 4-chloro-7-methoxyquinoline-6-carboxylate CAS No. 205448-66-4

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B108478
CAS No.: 205448-66-4
M. Wt: 251.66 g/mol
InChI Key: DDDSGYZATMCUDW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is an organic compound with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . It is a derivative of quinoline, characterized by the presence of a chloro group at the 4-position, a methoxy group at the 7-position, and a carboxylate ester at the 6-position. This compound is typically a light orange to orange solid .

Mechanism of Action

Target of Action

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is primarily used in the synthesis of pharmaceuticals, specifically as a precursor in the production of Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase (RTK) inhibitor . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activities of VEGF receptors . This inhibition disrupts the signaling pathways associated with angiogenesis and oncogenesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the kinase activities of VEGF receptors, the compound disrupts the pathway, leading to the suppression of angiogenesis and oncogenesis .

Pharmacokinetics

It is soluble in dmso and methanol to a certain extent , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of angiogenesis and oncogenesis . This is achieved through the disruption of the VEGF signaling pathway .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is stable under normal temperature and pressure . It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate can be synthesized from methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate . The synthesis involves the following steps:

    Starting Material: Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

    Reagents: Sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to 125°C for 3 hours under nitrogen atmosphere.

    Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit VEGF receptor tyrosine kinase makes it valuable in pharmaceutical research and development .

Properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDSGYZATMCUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627292
Record name Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-66-4
Record name Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one (5.4 g, 23 mmol), DMF (0.4 ml) and thionyl chloride (75 ml) was heated at reflux for 2 hours and then stirred at ambient temperature for a further 2 hours. The excess thionyl chloride was removed by evaporation and by azeotroping with toluene. The residue was suspended in methylene chloride and washed with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated, dried by passing through phase separating paper and the solvent was removed by evaporation. The residue was suspended in ether, collected by filtration, washed with hexane and dried to give 4-chloro-7-methoxy-6-methoxycarbonylquinoline (4.06 g, 70%) as an orange solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (350 mg), 2-chloro-4-nitrophenol (240 mg), N,N-diisopropylethylamine (484 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 48a was yielded (130 mg, yield: 24%).
Quantity
484 μL
Type
reactant
Reaction Step One
Name
compound 48a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (300 mg), 3-fluoro-4-nitrophenol (225 mg), N,N-diisopropylethylamine (415 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 49a was yielded (112 mg, yield: 25%).
Quantity
415 μL
Type
reactant
Reaction Step One
Name
compound 49a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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